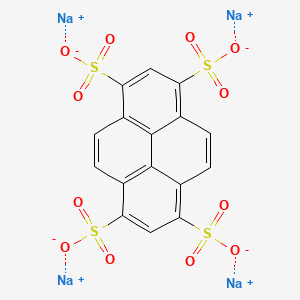

Pyrene-1,3,6,8-tetrasulfonic acid (tetrasodium)

Description

Table 1: Structural Comparison of Pyrene and PTSA

| Property | Pyrene (C₁₆H₁₀) | PTSA (C₁₆H₆Na₄O₁₂S₄) |

|---|---|---|

| Molecular Weight | 202.26 g/mol | 610.43 g/mol |

| Solubility in Water | 0.135 mg/L (25°C) | >100 g/L (25°C) |

| Fluorescence Quantum Yield | 0.65 in ethanol | 0.82 in aqueous solution |

| Key Functional Groups | None | Four sulfonate (-SO₃⁻) |

The sulfonate groups induce a bathochromic shift in UV-Vis absorption (λₐᵦₛ = 320–350 nm) compared to pyrene’s 330 nm peak. This electronic modulation arises from the electron-withdrawing sulfonate moieties, which stabilize the excited state and enhance fluorescence intensity.

Role in Supramolecular Chemistry and Materials Science

PTSA’s combination of aromaticity and ionic character makes it a versatile building block for advanced materials:

- Coordination Polymers : The sulfonate groups act as polydentate ligands for transition metals. Europium(III) coordination complexes exhibit enhanced luminescence lifetimes (>1 ms) due to energy transfer from PTSA’s triplet state.

- Fluorescent Sensors : Non-covalent π-stacking between PTSA and carbon nanotubes (CNTs) creates hybrid materials with picomolar sensitivity to heavy metals like Pb²⁺.

- Polymer Composites : Encapsulation in poly(methyl methacrylate) (PMMA) microspheres via solid-in-oil-in-water (S/O/W) emulsions yields stable fluorescent markers for biomedical imaging.

Table 2: Key Applications in Materials Science

Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H6Na4O12S4 |

|---|---|

Molecular Weight |

610.4 g/mol |

IUPAC Name |

tetrasodium;pyrene-1,3,6,8-tetrasulfonate |

InChI |

InChI=1S/C16H10O12S4.4Na/c17-29(18,19)11-5-13(31(23,24)25)9-3-4-10-14(32(26,27)28)6-12(30(20,21)22)8-2-1-7(11)15(9)16(8)10;;;;/h1-6H,(H,17,18,19)(H,20,21,22)(H,23,24,25)(H,26,27,28);;;;/q;4*+1/p-4 |

InChI Key |

UZBIRLJMURQVMX-UHFFFAOYSA-J |

Canonical SMILES |

C1=CC2=C3C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C1=C43)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Traditional Preparation Methods

Two-Step Sulfonation Process

The traditional synthesis of Pyrene-1,3,6,8-tetrasulfonic acid (tetrasodium) historically involved a two-step reaction process as illustrated in Figure 1 of search result:

First Sulfonation Stage : The initial step focused on synthesizing pyrene-1-sulfonic acid sodium salt (PyS) through selective sulfonation of pyrene.

Secondary Sulfonation : The prepared PyS was further sulfonated using oleum (fuming sulfuric acid) to obtain the tetrasulfonated product.

This traditional approach presented several challenges:

| Process Parameter | Limitation |

|---|---|

| Process Steps | Multiple separation and purification procedures |

| Environmental Impact | Higher waste generation and potential environmental damage |

| Resource Efficiency | Significant raw material waste |

| Time Requirement | Extended processing time due to multiple steps |

The two-step methodology necessitated extensive separation and purification procedures between steps, resulting in reduced overall yield and increased environmental impact.

Modern Synthetic Approaches

One-Step Sulfonation Method

Recent developments have led to the establishment of a more efficient one-step sulfonation process for synthesizing Pyrene-1,3,6,8-tetrasulfonic acid (tetrasodium). This approach significantly improves the synthesis efficiency while reducing environmental impact.

Reaction Procedure

The one-step synthesis method employs a direct sulfonation approach as outlined below:

Preparation of Reaction Medium : First, 3.5 mL of 50% fuming sulfuric acid is added in batches to a solution of pyrene (1.01 g, 5 mmol) in nitrobenzene (20 mL).

Initial Reaction Phase : The mixture is stirred at 30°C for 6 hours to initiate the sulfonation process.

High-Temperature Reaction : The well-mixed materials are heated to 60°C with continued high-speed stirring for 12 hours until a greenish-yellow precipitate forms.

Quenching : The resultant mixture is poured into ice water to stabilize the product and prevent further reaction.

Neutralization : Calcium hydroxide slurry is slowly added to neutralize the reaction mixture, followed by filtration.

Salt Formation : Sodium carbonate is added to the filtrate to form the tetrasodium salt.

Solvent Removal : n-Butanol is used to completely extract nitrobenzene from the mixture.

Product Isolation : The aqueous phase is concentrated using a rotary evaporator at 60-80°C.

Purification : The raw product undergoes recrystallization using saturated sodium chloride solution to obtain purified Pyrene-1,3,6,8-tetrasulfonic acid (tetrasodium) as a yellow crystalline solid.

Characterization of Product

The successful synthesis is confirmed through multiple analytical methods:

- ¹H NMR (500 MHz, d6-D2O) : δ 9.170-9.150 (s, 4H); 9.150-9.130 (s, 2H)

- ¹³C NMR (101 MHz, D2O) : δ 136.83, 128.78, 126.98, 125.39, 124.57

- MS (ESI) : 587.2 [M-Na+]

- FT-IR : Characteristic bands at 1203 cm⁻¹, 1173 cm⁻¹, 665 cm⁻¹, and 591 cm⁻¹ attributed to the –SO₃Na group

The one-step method has been described as "more convenient, effective and eco-friendly than the traditional one," with the resulting product exhibiting "pure blue fluorescence under UV light".

Patent-Based Preparation Methods

Chinese Patent Method (CN105272886A)

A patented preparation methodology focuses on optimizing reaction conditions and stoichiometry to achieve high yields of Pyrene-1,3,6,8-tetrasulfonic acid (tetrasodium).

Process Steps:

Initial Reaction Setup : Vitriol oil (sulfuric acid) is added to a three-necked flask, followed by pyrene under stirring. The mixture is heated to dissolve completely, then heated to 90°C and incubated for 1 hour. The mass ratio of pyrene to vitriol oil is maintained at 3:20-30 (optimally 3:25).

Sulfonation : The reaction mixture is cooled to below 40°C, and liquid sulfur trioxide is added dropwise over 3 hours. The mass ratio of pyrene to liquid sulfur trioxide is maintained at 1:4.

Extended Reaction : After adding sulfur trioxide, the temperature is maintained at approximately 100°C for a 5-hour reaction period, followed by cooling to room temperature.

Intermediate Isolation : The material is poured into frozen water to form a paste-like substance. After filtration and draining, pyrene tetrasulfonic acid tetrasodium salt is obtained as a filter cake. The mass ratio of pyrene to frozen water is 1:4-6 (optimally 1:5).

Hydrolysis : The intermediate is dissolved in water and neutralized to pH 7 with flaky sodium hydroxide. Additional sodium hydroxide is added, and the mixture is incubated for 5 hours under slight boiling conditions. The mass ratio of pyrene to flaky sodium hydroxide is 1:2.5.

Final Product Isolation : After cooling to room temperature, the pH is adjusted to 7 with hydrochloric acid. Sodium chloride is added while stirring to precipitate the faint yellow solid 8-hydroxy-1,3,6-pyrene trisulfonic acid sodium salt. The mass ratio of pyrene to sodium chloride is 1.2:1.

Note : This patent method actually produces 8-hydroxy-1,3,6-pyrene trisulfonic acid sodium salt rather than the tetrasulfonic acid. The tetrasulfonic acid is an intermediate in this process.

Alternate Patent Method (CN104788349A)

Another patented approach focuses on reducing spent acid discharge and optimizing production efficiency for Pyrene-1,3,6,8-tetrasulfonic acid tetrasodium salt as a fluorescent tracer.

While specific details are limited in the available search results, this method appears to focus on environmental considerations and production optimization for scale-up applications.

Comparative Analysis of Preparation Methods

Efficiency Comparison

Different preparation methods exhibit varying levels of efficiency:

| Method | Yield | Reaction Time | Process Complexity | Scale Potential |

|---|---|---|---|---|

| Traditional Two-Step | Lower due to losses between steps | Extended due to multiple stages | High - multiple separation phases | Limited by purification challenges |

| One-Step Sulfonation | Not explicitly stated but described as highly efficient | 18 hours (6h initial + 12h at elevated temperature) | Moderate - single reaction with workup | Good scaling potential |

| Patent Method (CN105272886A) | 90-95% after purification | Approximately 14-15 hours total | Moderate - controlled multi-stage | Excellent - demonstrated at various scales |

The patent-based method (CN105272886A) demonstrates superior yield efficiency, with 90-95% product recovery after separation and purification. Embodiment examples in the patent demonstrate consistent high yields across different scales of production:

Environmental Impact Assessment

Environmental considerations vary significantly between preparation methods:

| Method | Solvent Usage | Waste Generation | Energy Requirements | Environmental Rating |

|---|---|---|---|---|

| Traditional Two-Step | High - multiple solvents for extraction/purification | Significant - acid waste and organic solvents | High - multiple heating/cooling cycles | Poor |

| One-Step Method | Moderate - nitrobenzene as reaction medium | Moderate - requires n-butanol for extraction | Moderate - single heating cycle | Good |

| Patent Method | Controlled - primarily aqueous processing | Lower - optimized reagent ratios | Moderate - controlled temperature profiles | Very Good |

The one-step method represents a significant environmental improvement over traditional approaches, described as "eco-friendly" with reduced waste generation. The patent method further refines process efficiency by optimizing reagent ratios and process conditions.

Cost Analysis

Economic factors significantly influence method selection for industrial applications:

| Method | Raw Material Efficiency | Energy Costs | Labor Requirements | Overall Economics |

|---|---|---|---|---|

| Traditional Two-Step | Poor - material losses between steps | High - multiple energy-intensive stages | High - extended processing time | Least favorable |

| One-Step Method | Good - direct conversion | Moderate - simplified process | Moderate - streamlined workflow | Favorable |

| Patent Method | Excellent - optimized stoichiometry | Moderate - controlled conditions | Moderate - defined process | Most favorable |

The patented method claims to be "cost-saving" and "time-saving" due to significantly reduced reaction steps compared to traditional approaches. The optimization of reagent ratios and process conditions further contributes to economic efficiency.

Purification Techniques

Purification of Pyrene-1,3,6,8-tetrasulfonic acid (tetrasodium) involves several approaches depending on the synthesis method employed:

Recrystallization

The most common purification technique involves recrystallization using saturated sodium chloride solution. This method leverages the compound's differential solubility to separate it from impurities.

Process Steps:

- Dissolution of crude product in minimal water

- Addition of saturated sodium chloride solution

- Slow crystallization of the target compound

- Filtration and drying to obtain purified product

Solvent Extraction

For preparations involving organic solvents, extraction techniques are employed to remove residual organic components:

Example from One-Step Method:

Characterization of Synthesized Product

Multiple analytical techniques are employed to confirm the identity and purity of synthesized Pyrene-1,3,6,8-tetrasulfonic acid (tetrasodium):

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR)

¹H NMR Data:

- Spectra typically recorded at 500 MHz in D₂O

- Characteristic signals at δ 9.170-9.150 (s, 4H) and 9.150-9.130 (s, 2H)

¹³C NMR Data:

Fourier-Transform Infrared Spectroscopy (FT-IR)

Key diagnostic bands for successful sulfonation include:

- 1203 cm⁻¹ and 1173 cm⁻¹ (S=O stretching vibrations)

- 665 cm⁻¹ and 591 cm⁻¹ (characteristic –SO₃Na group vibrations)

- 750 cm⁻¹ (para-substitution of benzene rings)

Mass Spectrometry

MS (ESI) analysis typically shows a characteristic peak at 587.2 [M-Na⁺], confirming the molecular structure.

Physical Characterization

The purified Pyrene-1,3,6,8-tetrasulfonic acid (tetrasodium) is typically obtained as a yellow crystalline solid. Key physical properties include:

- UV/Vis Absorption: λmax at 236, 245, 273, 284, and 375 nm

- Solubility: Highly soluble in water (approximately 10 mg/ml in PBS, pH 7.2), limited solubility in organic solvents with exception of DMSO (approximately 0.5 mg/ml)

- Appearance: Yellow crystalline solid

- Fluorescence: Pure blue fluorescence under UV light

Chemical Reactions Analysis

Types of Reactions

Pyrene-1,3,6,8-tetrasulfonic acid (tetrasodium) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.

Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, sulfonate salts, and substituted pyrene compounds .

Scientific Research Applications

Fluorescent Tracer in Environmental Science

One of the primary applications of pyrene-1,3,6,8-tetrasulfonic acid is as a fluorescent tracer in environmental studies. Its strong fluorescence emission when excited by ultraviolet light allows researchers to track the behavior and fate of polycyclic aromatic hydrocarbons in aquatic environments.

Case Study: Tracing Water-Soluble Pollutants

In a study evaluating the dynamics of water-soluble pollutants, researchers utilized pyrene-1,3,6,8-tetrasulfonic acid to monitor the dispersion and degradation of contaminants in water bodies. The compound's high fluorescence quantum yield facilitated precise tracking and quantification of pollutant levels over time. This capability is crucial for understanding pollutant behavior and developing remediation strategies .

Agricultural Applications

Pyrene-1,3,6,8-tetrasulfonic acid has been evaluated as a tracer dye for agricultural spray applications. Its characteristics make it suitable for measuring spray deposition and movement.

Case Study: Agricultural Spray Tracer

Research conducted by Hoffmann et al. (2014) assessed the effectiveness of pyrene-1,3,6,8-tetrasulfonic acid as a tracer dye in agricultural sprays. The study found that the dye was highly soluble and stable in solutions used for spraying crops. The results indicated that a 10% isopropyl alcohol solution provided optimal recovery rates of the dye from various plant surfaces. The dye's stability under sunlight exposure was also confirmed, making it an effective tool for agricultural research .

| Property | Value |

|---|---|

| Solvent for Optimal Recovery | 10% Isopropyl Alcohol |

| Stability Under Sunlight | Moderate degradation over time |

| Recovery Rate (Tomato) | Increased from 72.1% to 82.8% |

Anti-Counterfeiting Applications

The compound has been synthesized into hydrosoluble fluorescent inks for anti-counterfeiting measures. Its excellent fluorescent properties allow for the creation of invisible inks that can be used in various security applications.

Case Study: Development of Fluorescent Inks

A study published in 2019 demonstrated the synthesis of pyrene-1,3,6,8-tetrasulfonic acid into fluorescent inks suitable for anti-counterfeiting applications. The inks exhibited pure blue fluorescence under UV light and maintained stability over time when stored. Various patterns were printed using these inks on non-background paper through inkjet and screen printing methods .

| Ink Characteristics | Value |

|---|---|

| Fluorescence Color | Blue |

| Stability Duration | 30 days |

| Printing Techniques | Inkjet and Screen Printing |

Mechanism of Action

The mechanism of action of pyrene-1,3,6,8-tetrasulfonic acid (tetrasodium) is primarily based on its fluorescent properties. The compound absorbs light at specific wavelengths and emits fluorescence, which can be detected and measured. This fluorescence is influenced by the compound’s environment, such as pH and the presence of metal ions. The molecular targets and pathways involved include interactions with metal ions, proteins, and other biomolecules, which can alter the compound’s fluorescence characteristics .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrene Sulfonates

Structural and Charge Differences

Key pyrene sulfonate derivatives include:

| Compound Name | Substituents | Charge (at pH 7) | Key Properties |

|---|---|---|---|

| 1-Pyrene sulfonic acid sodium salt (Py-1) | 1 sulfonate group | −1 | Moderate solubility; limited fluorescence |

| 6,8-Dihydroxy-pyrene-1,3-disulfonic acid (Py-2) | 2 sulfonate, 2 hydroxyl groups | −2 | pH-sensitive fluorescence; adsorption |

| 8-Methoxy-pyrene-1,3,6-trisulfonic acid (Py-3) | 3 sulfonate, 1 methoxy group | −3 | Enhanced solubility; tunable interactions |

| Pyrene-1,3,6,8-tetrasulfonic acid (PTS) | 4 sulfonate groups | −4 | Ultra-high solubility; strong fluorescence; versatile coordination |

| 8-Hydroxypyrene-1,3,6-trisulfonic acid (HPTS) | 3 sulfonate, 1 hydroxyl group | −3 | pH-dependent fluorescence (pKa ~7.3) |

Key Insights :

- Charge and Solubility: PTS’s tetra-anionic charge (−4) confers superior water solubility compared to mono- (Py-1), di- (Py-2), and trisulfonates (Py-3, HPTS). This property is critical in applications like graphene dispersion, where PTS outperforms mono-sulfonated pyrenes (e.g., PySO3) by stabilizing larger graphene sheets .

- Fluorescence : PTS exhibits stronger and more stable fluorescence than HPTS, which is pH-sensitive due to its hydroxyl group. HPTS is preferred for pH sensing, while PTS is ideal for environments requiring pH-independent signals .

Coordination Chemistry

PTS forms europium coordination polymers with diverse architectures (1D chains, 2D layers) due to its four sulfonate groups enabling multiple coordination modes (e.g., η¹, η²-µ₂).

Dispersion of Nanomaterials

PTS outperforms other pyrene sulfonates in dispersing graphene and carbon nanotubes. For example:

- PySO3 (mono-sulfonate) achieves graphene dispersion concentrations of 1 mg mL⁻¹, but PTS stabilizes ultra-large single-layer graphene (up to 50 µm) due to stronger electrostatic repulsion from its −4 charge .

Sensing and Separation

- Electrophoretic Separation : PTS (PTS⁴⁻) migrates faster than MPTS³⁻ (8-methoxypyrene-1,3,6-trisulfonic acid) and BODIPY²⁻ in microfluidic systems, enabling charge-based separation .

- Drug Delivery : PTS-loaded CO₂-responsive vesicles exhibit higher loading efficiency and controlled release kinetics compared to neutral pyrene derivatives, attributed to its ionic interactions .

Stability and Environmental Interactions

- Adsorption : In adsorption studies using cationic gels, PTS (Py-4) binds more strongly than Py-1 (−1) or Py-2 (−2) due to its higher charge density .

- Thermal Stability : PTS-based coordination polymers retain structural integrity up to 300°C, whereas HPTS-embedded polymers degrade at lower temperatures due to hydroxyl group instability .

Biological Activity

Pyrene-1,3,6,8-tetrasulfonic acid (tetrasodium), commonly referred to as PTSA, is a synthetic organic compound notable for its unique structural features and biological applications. This article delves into its biological activity, focusing on its properties as a fluorescent probe, its role in agricultural research, and its interactions with various biological systems.

Chemical Structure and Properties

PTSA is characterized by a pyrene backbone with four sulfonic acid groups that enhance its water solubility and fluorescence. Its molecular formula is with a molecular weight of approximately 610.43 g/mol. The compound exhibits strong fluorescence properties that make it suitable for various biological applications.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 610.43 g/mol |

| Melting Point | 102-104 °C |

| Solubility | Highly soluble in water |

Fluorescent Probe Applications

One of the most significant applications of PTSA is as a fluorescent probe . It exhibits fluorescence that varies with pH levels; in acidic conditions, it emits blue light, while in basic environments, the emission shifts to green. This property allows researchers to monitor pH changes in living cells and organelles, particularly within acidic compartments like lysosomes .

Case Study: Cellular Imaging

In a study focusing on cellular imaging, PTSA was utilized to track pH variations in cancer cells. The fluorescence intensity changes correlated with cellular metabolic activity, demonstrating PTSA's potential as a real-time pH indicator in biological systems . This capability is crucial for understanding cellular processes and disease mechanisms.

Agricultural Applications

PTSA has also been evaluated for its effectiveness as an agricultural spray tracer dye . A study reported an average recovery rate of approximately 80% from various plant samples when using PTSA as a tracer. The compound's high solubility and stability make it an ideal candidate for tracking spray deposition in agricultural research .

Table: Recovery Rates of PTSA from Different Plant Species

| Plant Species | Recovery Rate (%) |

|---|---|

| Tomato | 82.8 |

| Pepper | 63.2 |

| Lettuce | 75.0 |

| Cucumber | 70.5 |

The findings indicate that PTSA can effectively serve as a tracer without significant degradation under sunlight exposure, which is essential for field applications .

Interaction with Biological Systems

Research has shown that PTSA interacts with various biomolecules, enhancing its utility in biochemical assays. Its ability to form complexes with metal ions has been explored for developing sensors capable of detecting specific analytes such as CO₂ release .

The interaction mechanism involves the formation of stable complexes between PTSA and target analytes, which can be detected through changes in fluorescence intensity. This property is leveraged in biosensing applications where precise detection of environmental or biological substances is required.

Limitations and Considerations

Despite its advantages, PTSA also has limitations similar to other fluorescent dyes, including susceptibility to degradation under UV light and potential oxidation . These factors can affect the quality of applications in real-world scenarios.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.